4-(4-Benzylphenyl)-1,3-thiazol-2-amine
Overview
Description
It has shown significant inhibitory activity with IC50 values of 7.61 micromolar for aminopeptidase and 12.4 micromolar for epoxide hydrolase . ARM1 is particularly notable for its selective inhibition of the epoxide hydrolase activity of leukotriene A4 hydrolase without affecting its aminopeptidase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARM1 involves the reaction of 4-benzylphenylamine with thioamide under specific conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of ARM1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using recrystallization or chromatography techniques to ensure high purity for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
ARM1 undergoes various chemical reactions, including:
Oxidation: ARM1 can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction of ARM1 can lead to the formation of thiazolidine derivatives.
Substitution: ARM1 can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
ARM1 has a wide range of scientific research applications:
Chemistry: Used as a selective inhibitor in enzymatic studies to understand the role of aminopeptidase and epoxide hydrolase.
Biology: Investigated for its potential in modulating biological pathways involving leukotriene A4 hydrolase.
Industry: Utilized in the development of new drugs and as a tool in biochemical research.
Mechanism of Action
ARM1 exerts its effects by selectively inhibiting the epoxide hydrolase activity of leukotriene A4 hydrolase. This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, a potent chemotactic agent involved in inflammatory responses. ARM1 binds to the active site of the enzyme, blocking its activity without affecting the aminopeptidase function .
Comparison with Similar Compounds
Similar Compounds
Bestatin hydrochloride: An inhibitor of aminopeptidase N.
Firibastat: A brain-penetrating prodrug that inhibits aminopeptidase A.
Uniqueness
ARM1 is unique in its selective inhibition of the epoxide hydrolase activity of leukotriene A4 hydrolase without affecting its aminopeptidase activity. This selective inhibition makes it a valuable tool for studying the specific roles of these enzymatic activities in biological processes .
Properties
IUPAC Name |
4-(4-benzylphenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c17-16-18-15(11-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDVHKCVOMGRSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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